molecular formula C15H21NO2 B13558466 4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid

4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13558466
M. Wt: 247.33 g/mol
InChI Key: AZPUDOGXSXHPQA-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butylphenyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic processes. For example, the preparation of trifarotene derivatives involves the hydrolysis of intermediate compounds under alkaline conditions, followed by palladium-catalyzed coupling reactions . These methods are designed to be cost-effective, scalable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins and enzymes, leading to various biological effects . The tert-butylphenyl group contributes to the compound’s steric and electronic properties, influencing its reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the substitution pattern.

    Prolinol: Another pyrrolidine derivative with different functional groups.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel bioactive molecules with specific target selectivity and enhanced biological activity .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-16-9-13(12)14(17)18/h4-7,12-13,16H,8-9H2,1-3H3,(H,17,18)

InChI Key

AZPUDOGXSXHPQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States

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